N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a fluorobenzamide moiety
Scientific Research Applications
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine, which can be synthesized by reacting 2,5-dimethylfuran with an appropriate aldehyde under basic conditions to form the corresponding alcohol. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, solvent-free microwave irradiation techniques, and other advanced methodologies to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(2,5-dimethylfuran-3-yl)-3-oxopropyl-2-fluorobenzamide.
Reduction: Formation of N-(3-(2,5-dimethyltetrahydrofuran-3-yl)-3-hydroxypropyl)-2-fluorobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The furan ring and fluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline: Similar structure with a pyrazoline ring instead of a benzamide moiety.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Contains a carbazole group instead of a benzamide.
Uniqueness
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is unique due to its combination of a furan ring, hydroxypropyl chain, and fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGHIYOMUNUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.